U-104489 Retains Submicromolar Activity Against Delavirdine-Resistant Pro236Leu HIV-1
U-104489 demonstrates potent activity against BHAP-resistant HIV-1MF harboring the Pro236Leu RT substitution, a mutation that confers high-level resistance to the earlier BHAP compound delavirdine (U-90152) [1]. While quantitative IC50 values for the Pro236Leu mutant are not provided in the primary source, U-104489 significantly suppressed the replication of clinical isolates resistant to both delavirdine and zidovudine [1]. This represents a clear functional differentiation from delavirdine, which loses efficacy against Pro236Leu variants [2].
| Evidence Dimension | Activity against BHAP-resistant HIV-1 with Pro236Leu mutation |
|---|---|
| Target Compound Data | Demonstrated potent activity; significantly suppressed replication of delavirdine-resistant clinical isolates |
| Comparator Or Baseline | Delavirdine (U-90152) is ineffective against Pro236Leu mutants |
| Quantified Difference | Qualitative shift from resistance (delavirdine) to retained potency (U-104489) |
| Conditions | HIV-1MF strain with Pro236Leu RT substitution; clinical isolates resistant to delavirdine and zidovudine |
Why This Matters
For researchers studying NNRTI cross-resistance mechanisms or screening compounds against delavirdine-resistant strains, U-104489 is a necessary tool where delavirdine fails.
- [1] Olmsted RA, Slade DE, Kopta LA, et al. (Alkylamino) piperidine bis(heteroaryl)piperizine analogs are potent, broad-spectrum nonnucleoside reverse transcriptase inhibitors of drug-resistant isolates of human immunodeficiency virus type 1 (HIV-1) and select for drug-resistant variants of HIV-1IIIB with reduced replication phenotypes. Journal of Virology. 1996;70(6):3698-3705. View Source
- [2] Dueweke TJ, Poppe SM, Romero DL, et al. U-90152, a potent inhibitor of human immunodeficiency virus type 1 replication. Antimicrobial Agents and Chemotherapy. 1993;37(5):1127-1131. View Source
